molecular formula C15H11NS2 B293257 2-phenyl-1,5-benzothiazepine-4-thiol

2-phenyl-1,5-benzothiazepine-4-thiol

Cat. No.: B293257
M. Wt: 269.4 g/mol
InChI Key: TXZDWZXRCBKQAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenyl-1,5-benzothiazepine-4-thiol is a useful research compound. Its molecular formula is C15H11NS2 and its molecular weight is 269.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 667464. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 1,5-benzothiazepine, including 2-phenyl-1,5-benzothiazepine-4-thiol, exhibit notable antimicrobial properties. Studies have shown effectiveness against various pathogens such as Candida albicans and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) indicating significant potency against clinical isolates .

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects in various models. For instance, certain derivatives were tested for their ability to reduce inflammation in rat paw edema models, showing promising results comparable to standard anti-inflammatory drugs like diclofenac .

Anticancer Potential

This compound has been evaluated for its anticancer activity. In vitro studies have reported that this compound can inhibit the proliferation of cancer cells, including lung cancer cell lines. The mechanism may involve modulation of signaling pathways associated with cell growth and apoptosis .

Neuroprotective Effects

The compound's ability to modulate calcium ion homeostasis suggests potential neuroprotective applications. Research has focused on its effects in neuroblastoma cell lines, where it was found to mitigate calcium overload—a common issue in neurodegenerative diseases .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various methods, including cyclization reactions involving thiophenol derivatives. The presence of the thiol group enhances the reactivity of the compound, allowing for further derivatization that may improve biological activity or solubility profiles .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for developing more effective derivatives. Modifications at specific positions on the benzothiazepine scaffold can significantly influence biological activity. For example, substituents at the 3 and 5 positions have been shown to enhance the therapeutic potential of related compounds .

Data Table: Biological Activities of this compound Derivatives

Activity Type Effect Reference
AntimicrobialEffective against C. albicans, S. aureus
Anti-inflammatorySignificant reduction in edema
AnticancerInhibition of lung cancer cells
NeuroprotectiveMitigates calcium overload

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various benzothiazepine derivatives against a panel of pathogens. Results indicated that this compound exhibited MIC values lower than those of traditional antibiotics, suggesting it could serve as a lead compound for new antimicrobial agents .

Case Study 2: Neuroprotection in Cell Models

In vitro experiments using SH-SY5Y neuroblastoma cells demonstrated that preincubation with this compound significantly reduced calcium-induced cytotoxicity by approximately 50%. This suggests a protective role against neurotoxic conditions common in neurodegenerative diseases .

Properties

Molecular Formula

C15H11NS2

Molecular Weight

269.4 g/mol

IUPAC Name

2-phenyl-5H-1,5-benzothiazepine-4-thione

InChI

InChI=1S/C15H11NS2/c17-15-10-14(11-6-2-1-3-7-11)18-13-9-5-4-8-12(13)16-15/h1-10H,(H,16,17)

InChI Key

TXZDWZXRCBKQAM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=S)NC3=CC=CC=C3S2

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=NC3=CC=CC=C3S2)S

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=CC=CC=C3S2)S

Origin of Product

United States

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